

Neburon: A Technical Guide to a Selective Pre-Emergence Herbicide

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Compound of Interest

Compound Name: *Neburon*

Cat. No.: *B166421*

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Abstract

Neburon, a substituted urea herbicide, serves as a selective pre-emergence agent for the control of certain annual grasses and broadleaf weeds. Its primary mechanism of action involves the inhibition of photosynthesis at Photosystem II (PSII), a critical process in plant energy metabolism. This technical guide provides an in-depth overview of **Neburon**, including its chemical and physical properties, mechanism of action, toxicological profile, and environmental fate. Detailed experimental protocols for efficacy and mechanistic studies are presented, alongside quantitative data summarized for comparative analysis. Visual representations of its molecular signaling pathway and typical experimental workflows are provided to facilitate a comprehensive understanding for research and development applications.

Chemical and Physical Properties

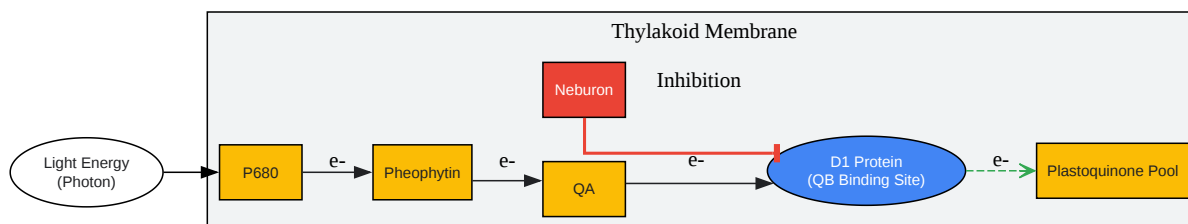
Neburon [1-butyl-3-(3,4-dichlorophenyl)-1-methylurea] is a crystalline solid with low water solubility, a key characteristic for a pre-emergence herbicide intended to remain in the upper soil layers.^{[1][2]} Its properties are summarized in the table below.

Property	Value	Reference(s)
IUPAC Name	1-butyl-3-(3,4-dichlorophenyl)-1-methylurea	[3]
CAS Number	555-37-3	[3]
Molecular Formula	C ₁₂ H ₁₆ Cl ₂ N ₂ O	[4]
Molecular Weight	275.17 g/mol	[4]
Appearance	White crystalline solid	[5]
Melting Point	101.5-103 °C	[5]
Boiling Point	417.3 °C at 760 mmHg	[5]
Water Solubility	4.8 mg/L (48 ppm) at 24-25 °C	[2]
Vapor Pressure	6 x 10 ⁻⁸ mmHg at 25 °C	[6]
LogP (Octanol-Water Partition Coefficient)	4.33	[5]

Mechanism of Action: Photosystem II Inhibition

Neburon exerts its herbicidal activity by disrupting photosynthesis.[7] Specifically, it functions as a Photosystem II (PSII) inhibitor, a common mode of action for urea-based herbicides.[7] It is absorbed through the roots of emerging seedlings and translocated to the chloroplasts, the site of photosynthesis.[7]

Within the chloroplast, **Neburon** binds to the D1 quinone-binding protein in the PSII complex. This binding event blocks the electron transport chain, specifically interrupting the flow of electrons from the primary electron acceptor, QA, to the secondary electron acceptor, plastoquinone (QB). The blockage of electron flow halts the production of ATP and NADPH, which are essential energy carriers for carbon fixation, ultimately leading to plant starvation and death. The disruption also leads to the formation of reactive oxygen species, causing rapid cellular damage.



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Caption: Neburon's inhibition of the photosynthetic electron transport chain at PSII.

Efficacy and Selectivity

Neburon is effective against a range of annual grasses and broadleaf weeds. Its selectivity is primarily based on differential metabolism and placement in the soil. Tolerant crops are typically able to metabolize **Neburon** into non-phytotoxic compounds more rapidly than susceptible weed species. Furthermore, its low water solubility keeps it concentrated in the top layer of soil where many weeds germinate, while deeper-rooted crops can grow with minimal exposure.

Toxicological Summary

Neburon exhibits low acute oral toxicity in mammals.^[1] However, it is classified as harmful if swallowed.^{[3][8]} The following table summarizes key toxicological data.

Endpoint	Organism	Value	Reference(s)
Acute Oral LD ₅₀	Rat	>11,000 mg/kg	
Acute Intravenous LD ₅₀	Mouse	180 mg/kg	[1]
Algae Acute EC ₅₀	Freshwater Algae	0.039 mg/L (growth rate)	[7]
GHS Classification	-	Warning: Harmful if swallowed (H302)	[2][3]

Environmental Fate

The environmental persistence and behavior of **Neburon** are influenced by soil type, microbial activity, and sunlight.

- Soil: **Neburon** is primarily degraded in the soil by microbial action.^[1] The degradation process involves dealkylation of the terminal nitrogen and ring hydroxylation.^[1] Its residual activity in soil is typically limited to 3 to 4 months.^[1] Due to its low water solubility and high soil adsorption coefficient, it has a low potential for leaching into groundwater.^[6]
- Photodegradation: When exposed to sunlight on the soil surface, **Neburon** can undergo photolysis, with a reported half-life of 5 days.^[6]
- Hydrolysis: The herbicide is stable under normal environmental conditions but will hydrolyze under basic conditions.^[1]

Experimental Protocols

Protocol for Pre-Emergence Herbicide Efficacy Testing

This protocol outlines a general procedure for evaluating the pre-emergence efficacy of **Neburon** in a greenhouse or controlled environment setting.

1. Soil Preparation and Potting:

- Use a standardized soil mix (e.g., sandy loam or loam) with known organic matter content and pH.
- Fill pots or trays (e.g., 10 cm x 10 cm) with the soil, ensuring consistent compaction.

2. Seeding:

- Sow seeds of selected weed species (e.g., *Amaranthus retroflexus*, *Echinochloa crus-galli*) and a tolerant crop species at a uniform, shallow depth (e.g., 1-2 cm).
- Include a susceptible population as a positive control for treatment efficacy.^[9]

3. Herbicide Application:

- Prepare a stock solution of **Neburon** in a suitable solvent (e.g., acetone) and then dilute with water to create a series of application rates. Include a non-ionic surfactant if required by the

formulation.

- Apply the herbicide solution evenly to the soil surface using a calibrated laboratory sprayer that simulates field application.[10] Application should occur after seeding but before weed or crop emergence (PRE).[10]
- Include an untreated control and a vehicle control (sprayed with solvent/water mixture without **Neburon**).

4. Incubation and Growth:

- Move the treated pots to a greenhouse or growth chamber with controlled temperature, humidity, and photoperiod.
- Water the pots as needed, typically with overhead irrigation to simulate rainfall for herbicide activation.[11]

5. Assessment:

- At a predetermined time point (e.g., 14-21 days after treatment), assess the efficacy.
- Visual assessment: Rate weed control on a scale of 0% (no effect) to 100% (complete kill) compared to the untreated control.
- Quantitative assessment: Count the number of surviving plants and measure the shoot fresh or dry weight.[9]
- Express results as a percentage of the untreated control.

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A[label="1. Soil Preparation\n& Potting"]; B[label="2. Seed  
Planting\n(Weeds & Crop)"]; C [label="3. Pre-Emergence  
Application\n(Neburon at various rates)"]; D [label="4.  
Incubation\n(Controlled Environment)"]; E [label="5. Data  
Collection\n(Visual Rating, Plant Count, Biomass)"]; F [label="6.  
Analysis\n(Dose-Response Curve, ED50)"];
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A -> B; B -> C; C -> D; D -> E; E -> F; }
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Caption: Workflow for a pre-emergence herbicide efficacy study.

Protocol for Photosystem II Inhibition Assay (Chlorophyll Fluorescence)

This protocol measures the effect of **Neburon** on PSII activity by analyzing changes in chlorophyll fluorescence, a sensitive indicator of photosynthetic electron transport.

1. Plant Material:

- Grow a susceptible plant species (e.g., *Pisum sativum* or *Spinacia oleracea*) under controlled light and temperature conditions.

2. Thylakoid Membrane Isolation:

- Harvest fresh leaf tissue and homogenize in a chilled isolation buffer (e.g., containing sucrose, $MgCl_2$, and a pH buffer like HEPES-KOH).
- Filter the homogenate through layers of cheesecloth or nylon mesh to remove large debris.
- Centrifuge the filtrate at a low speed to pellet intact chloroplasts.
- Resuspend the chloroplast pellet in a hypotonic buffer to lyse the chloroplasts and release thylakoid membranes.
- Centrifuge at a higher speed to pellet the thylakoid membranes. Resuspend the thylakoids in a suitable assay buffer and determine the chlorophyll concentration spectrophotometrically.

3. Herbicide Treatment:

- Dilute the thylakoid suspension to a standardized chlorophyll concentration.
- Add varying concentrations of **Neburon** (dissolved in a carrier solvent like DMSO or ethanol) to the thylakoid samples. Include a control with only the carrier solvent.
- Incubate the samples in the dark for a short period (e.g., 5-10 minutes) to allow for herbicide binding.

4. Fluorescence Measurement:

- Use a pulse-amplitude modulation (PAM) fluorometer to measure chlorophyll fluorescence.
- Dark-adapt the samples before measurement.
- Measure the variable fluorescence (F_v/F_m), which represents the maximum quantum efficiency of PSII. A decrease in F_v/F_m indicates inhibition of PSII.
- Alternatively, measure the fluorescence induction kinetics (Kautsky curve) to observe changes in the different fluorescence levels (O, J, I, P), which reflect the redox state of the electron acceptors in PSII.

5. Data Analysis:

- Plot the fluorescence parameter (e.g., Fv/Fm or percent inhibition) against the logarithm of the **Neburon** concentration.
- Calculate the IC₅₀ value, which is the concentration of **Neburon** required to cause 50% inhibition of PSII activity.

Conclusion

Neburon remains a relevant compound for researchers studying urea-based herbicides and the mechanisms of photosynthesis inhibition. Its well-defined mode of action, coupled with its physical properties that favor pre-emergence application, provides a clear case study in herbicide design. The protocols and data presented in this guide offer a technical foundation for further investigation into its biological activity, environmental interactions, and potential applications in the development of novel weed management strategies.

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